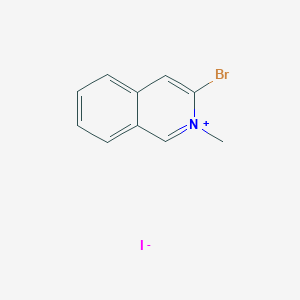
3-Bromo-2-methylisoquinolin-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methylisoquinolin-2-ium iodide is a chemical compound with the molecular formula C10H9BrIN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the isoquinoline ring, with an iodide ion as the counterion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylisoquinolin-2-ium iodide typically involves the bromination of 2-methylisoquinoline followed by quaternization with an iodide source. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The quaternization step can be achieved by reacting the brominated product with an iodide salt such as sodium iodide or potassium iodide in a polar solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-methylisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2-methylisoquinoline derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. Reaction conditions often involve polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed
Major Products Formed
Substitution Reactions: Products include various substituted isoquinoline derivatives.
Oxidation Reactions: Products include isoquinoline carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methylisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methylisoquinolin-2-ium iodide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methyl groups can influence the compound’s reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylisoquinoline: Lacks the bromine and iodide groups, resulting in different reactivity and applications.
3-Bromoisoquinoline: Lacks the methyl group, leading to variations in chemical behavior and biological activity.
2-Bromo-3-methylisoquinoline: Similar structure but different positional isomer, affecting its properties and uses
Uniqueness
3-Bromo-2-methylisoquinolin-2-ium iodide is unique due to the combination of bromine, methyl, and iodide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
63144-56-9 |
|---|---|
Molekularformel |
C10H9BrIN |
Molekulargewicht |
349.99 g/mol |
IUPAC-Name |
3-bromo-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C10H9BrN.HI/c1-12-7-9-5-3-2-4-8(9)6-10(12)11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PPJFNHMAMNHJJT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC2=CC=CC=C2C=C1Br.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


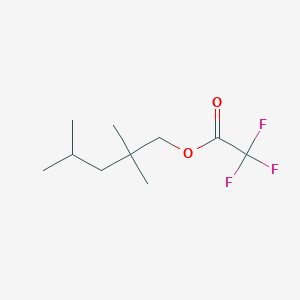
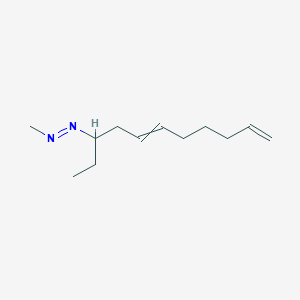
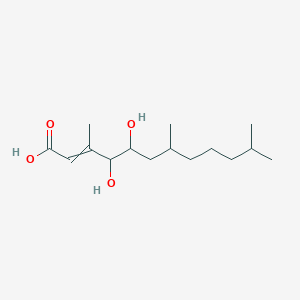

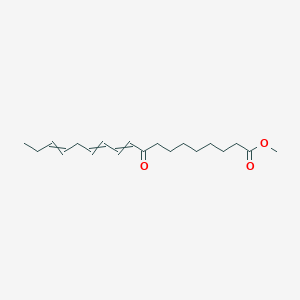
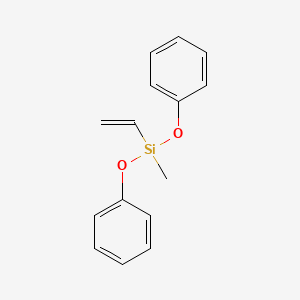
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
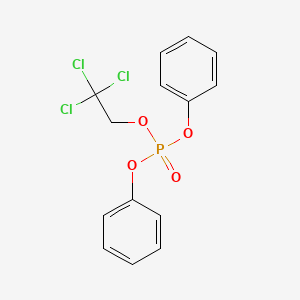
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)

![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)
